molecular formula C12H14ClF3N2 B1424012 3-Chloro-2-(3-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine CAS No. 1220036-31-6

3-Chloro-2-(3-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine

Cat. No. B1424012
M. Wt: 278.7 g/mol
InChI Key: UNIFKJOYZVBQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-(3-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine, commonly referred to as 3-CMPT-5-TFM, is a synthetic, water-soluble pyridine derivative that has been used in a variety of scientific applications. It is a chiral compound, meaning it has two mirror image forms, and is used to study the stereochemical properties of molecules. 3-CMPT-5-TFM has been used in a wide range of research, from drug design to the study of enzyme catalysis.

Scientific Research Applications

Enzyme Inhibition and Drug Metabolism

Pyridine derivatives have been explored for their role in inhibiting cytochrome P450 isoforms, crucial enzymes involved in drug metabolism. The selectivity of such inhibitors is vital for predicting drug-drug interactions when multiple drugs are coadministered. For example, inhibitors like furafylline and montelukast demonstrate the importance of selectivity for specific CYP isoforms, which is fundamental for safe pharmacotherapy and the development of new drugs (Khojasteh et al., 2011).

Catalysis and Chemical Synthesis

Research has highlighted the utility of pyridine and its derivatives in catalysis, showing their importance in synthesizing complex organic compounds. For instance, hybrid catalysts have been applied to synthesize pyranopyrimidine scaffolds, which are key precursors for the pharmaceutical industry. This underscores the versatility of pyridine derivatives in facilitating chemical reactions that are foundational to medicinal chemistry (Parmar et al., 2023).

Medicinal Applications

The medicinal significance of pyridine derivatives is well-documented, with applications ranging from anticancer and anti-inflammatory agents to chemosensing. Pyridine derivatives have demonstrated various biological activities, making them valuable in drug discovery for treating diseases and in developing diagnostic tools. Their application in creating effective chemosensors for detecting ions and molecules highlights their potential in analytical chemistry (Abu-Taweel et al., 2022).

Agrochemicals

In the field of agrochemistry, pyridine-based compounds have been crucial in developing pesticides, including fungicides and insecticides. The review of Intermediate Derivatization Methods shows how pyridine moieties in agrochemicals lead to novel lead compounds, enhancing the efficiency of discovery processes and meeting the dynamic requirements of agricultural practices (Guan et al., 2016).

properties

IUPAC Name

3-chloro-2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N2/c1-8-3-2-4-18(7-8)11-10(13)5-9(6-17-11)12(14,15)16/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIFKJOYZVBQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801175452
Record name 3-Chloro-2-(3-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(3-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine

CAS RN

1220036-31-6
Record name 3-Chloro-2-(3-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-(3-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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